

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Methylenecyclobutane Compounds

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Compound of Interest

Compound Name: *Methylcyclobutane*

Cat. No.: *B3344168*

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Introduction

Methylenecyclobutanes (MCBs) are a class of strained four-membered ring structures that are of growing interest in medicinal chemistry and synthetic organic chemistry. The presence of an exo-methylene group introduces additional strain and reactivity compared to simple cyclobutanes, providing unique opportunities for the development of novel molecular scaffolds for drug discovery. Copper-catalyzed methodologies have emerged as a powerful tool for the synthesis of these challenging structures, offering advantages in terms of cost-effectiveness, functional group tolerance, and the potential for stereocontrol.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of methylenecyclobutane derivatives, focusing on a recently developed borylative cyclization strategy.^[1]

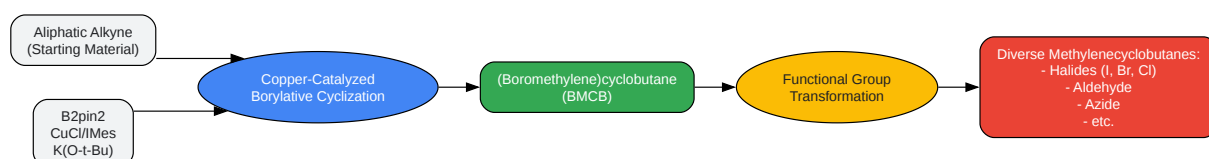
Core Technology: Copper-Catalyzed Borylative Cyclization of Aliphatic Alkynes

A general and highly efficient method for the synthesis of (boromethylene)cyclobutanes (BMCBs) involves the copper-catalyzed borylative cyclization of readily available aliphatic alkynes.^{[1][2]} This strategy is significant as it not only constructs the strained methylenecyclobutane core but also installs a versatile boromethylene unit. This C-B bond can

be readily transformed into a variety of other functional groups, greatly expanding the chemical space accessible from a common intermediate.[1]

The reaction proceeds via a highly chemo-, stereo-, and regioselective borylative cyclization. Mechanistic studies indicate that an N-heterocyclic carbene (NHC) ligand is crucial for achieving high β -regioselectivity in the borylcupration of the alkyne, and it also facilitates the challenging ring-closure step to form the strained cyclobutane ring.[1][2]

Logical Workflow of BMCB Synthesis and Derivatization



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Caption: General workflow for the synthesis of diverse methylenecyclobutanes.

Experimental Protocols

General Procedure for the Copper-Catalyzed Synthesis of (Boromethylene)cyclobutanes (BMCBs)

This protocol is adapted from the work of Su and coworkers.[1]

Materials:

- Copper(I) chloride (CuCl)
- IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
- Potassium tert-butoxide (K(O-t-Bu))
- Bis(pinacolato)diboron (B2pin2)

- Anhydrous tetrahydrofuran (THF)
- Aliphatic alkyne substrate
- Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Procedure:

- In a nitrogen-filled glovebox, add CuCl (0.025 mmol, 5 mol%), IMes (0.025 mmol, 5 mol%), K(O-t-Bu) (0.05 mmol, 10 mol%), and B2pin2 (0.55 mmol, 1.1 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
- Add anhydrous THF (1.0 mL).
- Add the aliphatic alkyne substrate (0.5 mmol, 1.0 equiv.).
- Seal the vial and remove it from the glovebox.
- Stir the reaction mixture at 50 °C for 20 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired (boromethylene)cyclobutane product.

Representative Data: Substrate Scope of the Borylative Cyclization

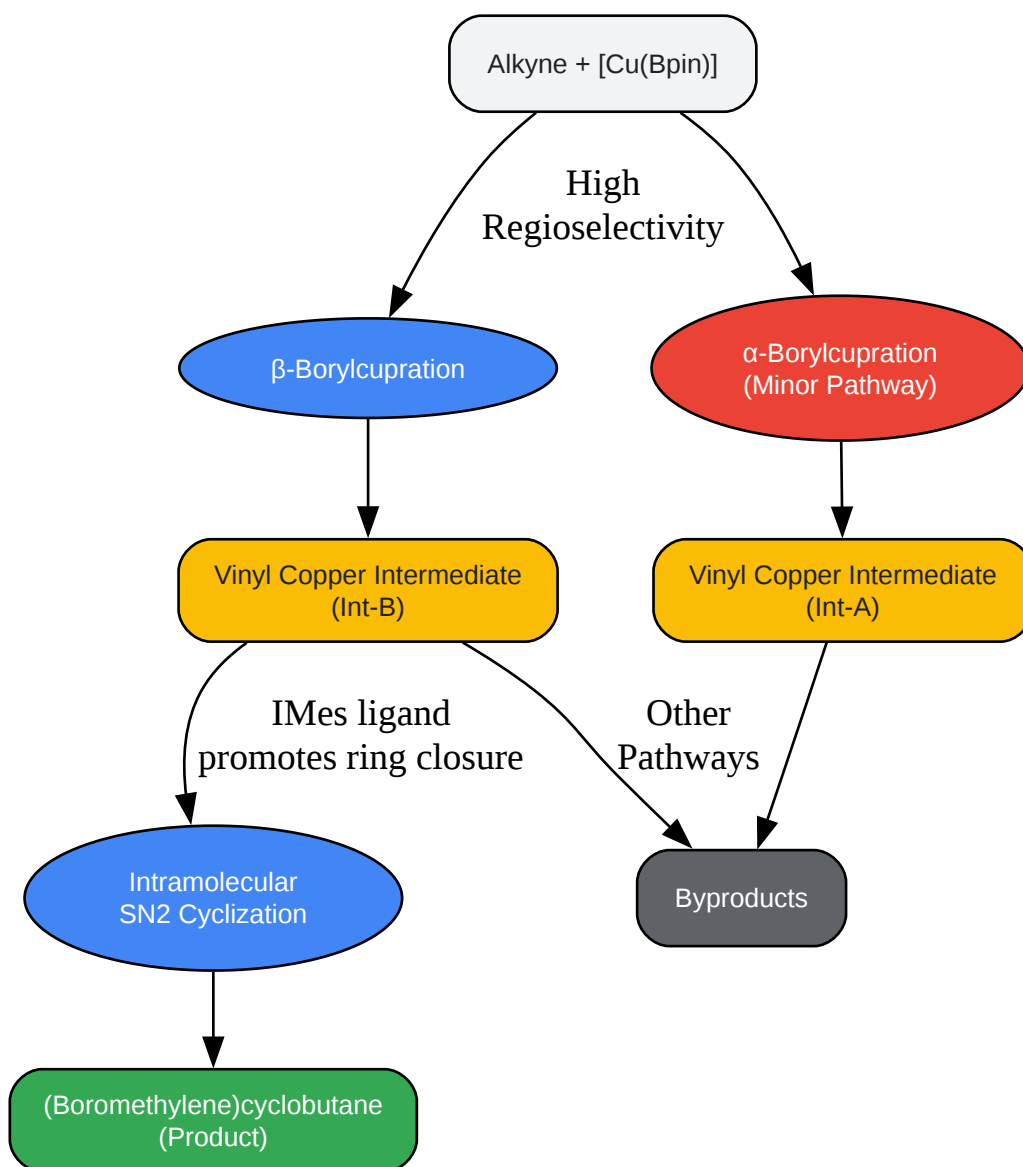
The following table summarizes the yields for a variety of aliphatic alkyne substrates, demonstrating the broad applicability of this method.[\[1\]](#)

| Entry | Alkyne Substrate | Product | Yield (%) |
|-------|---|---|-----------|
| 1 | 5-Tosyl-5-azaspiro[2.5]oct-1-yne | 2-(Boromethylene)-5-tosyl-5-azaspiro[3.4]octane | 83 |
| 2 | N-Benzyl-N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide | N-Benzyl-4-methyl-N-(2-(boromethylene)cyclobutyl)benzenesulfonamide | 75 |
| 3 | 1-(But-3-yn-1-yl)-4-fluorobenzene | 1-(2-(boromethylene)cyclobutyl)-4-fluorobenzene | 72 |
| 4 | 4-(But-3-yn-1-yl)benzonitrile | 4-(2-(boromethylene)cyclobutyl)benzonitrile | 68 |
| 5 | tert-Butyl (but-3-yn-1-yl)carbamate | tert-Butyl (2-(boromethylene)cyclobutyl)carbamate | 78 |

Application in Further Derivatization

The synthetic utility of the resulting BMCBs lies in the versatility of the C-B bond, which serves as a handle for a wide range of chemical transformations.^[1]

Proposed Reaction Mechanism for Borylative Cyclization



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